molecular formula C6H3ClN2O2S B7873309 4-cyanopyridine-2-sulfonyl Chloride

4-cyanopyridine-2-sulfonyl Chloride

Cat. No.: B7873309
M. Wt: 202.62 g/mol
InChI Key: SUJGVVCZKQCEOP-UHFFFAOYSA-N
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Description

4-Cyanopyridine-2-sulfonyl Chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group at the 4-position and a sulfonyl chloride group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanopyridine-2-sulfonyl Chloride typically involves the introduction of the sulfonyl chloride group onto the pyridine ring. One common method is the reaction of 4-cyanopyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanopyridine-2-sulfonyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonyl thioether derivatives, respectively.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed:

  • Sulfonamide derivatives
  • Sulfonate ester derivatives
  • Sulfonyl thioether derivatives
  • Amino-substituted pyridine derivatives

Scientific Research Applications

4-Cyanopyridine-2-sulfonyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antimicrobial and anticancer agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyanopyridine-2-sulfonyl Chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of diverse derivatives with potential biological and chemical activities. The cyano group can also participate in reactions, further expanding the compound’s utility in synthesis.

Comparison with Similar Compounds

    3-Cyano-4,6-dimethylpyridine-2-sulfonyl Chloride: This compound has similar reactivity but differs in the substitution pattern on the pyridine ring.

    Pentachloropyridine: Another pyridine derivative with multiple chlorine substituents, used in various synthetic applications.

    4-Cyanopyridine: The parent compound without the sulfonyl chloride group, used as a precursor in the synthesis of various derivatives.

Uniqueness: 4-Cyanopyridine-2-sulfonyl Chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group on the pyridine ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

4-cyanopyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-3-5(4-8)1-2-9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJGVVCZKQCEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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